Cas no 186353-53-7 (Amrubicinol (Mixture of Diastereomers))

Amrubicinol (Mixture of Diastereomers) is a synthetic derivative of the anthracycline class, characterized by its stereochemical complexity and potential biological activity. The presence of diastereomers enhances its versatility in research applications, particularly in studying structure-activity relationships and metabolic pathways. This compound is of interest due to its modified hydroxylation pattern, which may influence solubility, stability, and interaction with biological targets. Its well-defined mixture of diastereomers allows for comparative studies on stereochemical effects in pharmacological contexts. Suitable for analytical and investigative use, Amrubicinol is provided with high purity, ensuring reliability in experimental settings. Researchers value it for its utility in oncology and biochemistry studies.
Amrubicinol (Mixture of Diastereomers) structure
186353-53-7 structure
Product Name:Amrubicinol (Mixture of Diastereomers)
CAS No:186353-53-7
MF:C25H27NO9
MW:485.483187913895
CID:209115
PubChem ID:46780387
Update Time:2025-05-20

Amrubicinol (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-,(7S,9S)-
    • amrubicinol
    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-...
    • 5,12-Naphthacenedione,9-amino-7-[(2-deoxy-b-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethy
    • AMRUBICINOL (MIXTURE OF DIASTEREOMERS)
    • (7S,9S)-9-Amino-7-[(2-deoxy--D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-9-(1-hydroxyethyl)-5,12-naphthacenedione
    • 13-Hydroxy SM 5887
    • Amrubicinol (mixture)
    • 186353-53-7
    • (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
    • Amrubicinol (Mixture of Diastereomers)
    • Inchi: 1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
    • InChI Key: HSDGDISMODBEAN-OAIQOSRFSA-N
    • SMILES: O([C@H]1C[C@H]([C@@H](CO1)O)O)C1C2C(=C3C(C4C=CC=CC=4C(C3=C(C=2C[C@@](C(C)O)(C1)N)O)=O)=O)O

Computed Properties

  • Exact Mass: 485.16900
  • Monoisotopic Mass: 485.16858144g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 3
  • Complexity: 840
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 180Ų

Experimental Properties

  • Density: 1.606
  • Boiling Point: 720.089 °C at 760 mmHg
  • Flash Point: 389.296 °C
  • Refractive Index: 1.728
  • PSA: 179.77000
  • LogP: 1.12390

Amrubicinol (Mixture of Diastereomers) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A635210-5mg
Amrubicinol (Mixture of Diastereomers)
186353-53-7
5mg
$ 10246.00 2023-04-19

Additional information on Amrubicinol (Mixture of Diastereomers)

Amrubicinol (Mixture of Diastereomers) - CAS No. 186353-53-7: An Overview

Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, is a significant compound in the field of medicinal chemistry and oncology. This compound is a metabolite of amrubicin, a potent anthracycline derivative used in the treatment of various cancers, particularly small cell lung cancer (SCLC). The mixture of diastereomers refers to the presence of multiple stereoisomers, each with distinct biological activities and pharmacological properties.

The chemical structure of Amrubicinol is characterized by a tetracyclic anthracycline core, similar to other anthracyclines like doxorubicin and daunorubicin. However, the unique stereochemistry and functional groups in Amrubicinol contribute to its distinct pharmacological profile. The compound is known for its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells.

Recent research has shed light on the mechanisms by which Amrubicinol exerts its antitumor effects. Studies have shown that it can effectively induce cell cycle arrest at the G2/M phase and promote DNA damage, leading to cell death. Additionally, Amrubicinol has been found to have a lower cardiotoxicity profile compared to traditional anthracyclines, making it a promising candidate for further clinical development.

In preclinical studies, Amrubicinol has demonstrated significant antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. Its ability to overcome multidrug resistance (MDR) is particularly noteworthy, as this is a major challenge in cancer therapy. Mechanistically, Amrubicinol can inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR, thereby enhancing the intracellular accumulation of other chemotherapeutic agents.

Clinical trials involving Amrubicinol are currently underway to evaluate its safety and efficacy in treating different types of cancer. Early-phase trials have shown promising results, with patients exhibiting favorable responses and manageable side effects. The mixture of diastereomers in Amrubicinol may contribute to its broader therapeutic window and reduced toxicity compared to single stereoisomers.

The development of Amrubicinol as a therapeutic agent is part of a broader effort to improve the treatment outcomes for patients with aggressive cancers. Its unique properties make it an attractive candidate for combination therapies, where it can be used alongside other drugs to enhance overall treatment efficacy. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict patient response to Amrubicinol.

In conclusion, Amrubicinol (Mixture of Diastereomers), with the CAS number 186353-53-7, represents a promising advancement in the field of oncology. Its distinct chemical structure, favorable pharmacological profile, and potential for overcoming multidrug resistance make it a valuable addition to the arsenal of anticancer agents. Continued research and clinical trials will further elucidate its role in cancer therapy and pave the way for improved patient outcomes.

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